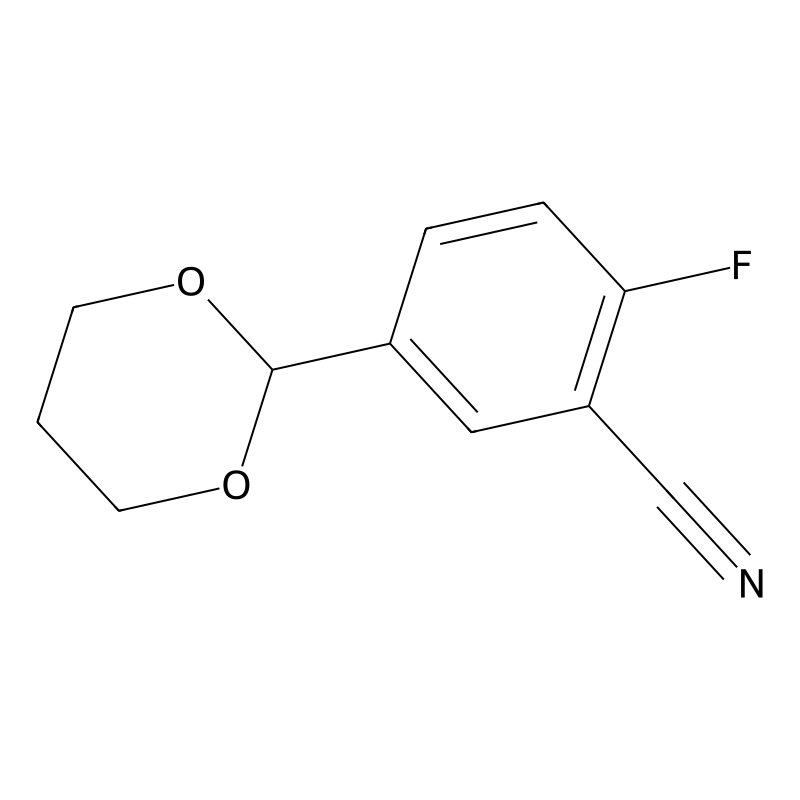

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

AIEgen-Based Fluorescent Nanomaterials

Field: Biomedical Engineering

In Situ Synthesis of 1,3-Dioxan-5-One Derivatives

Field: Organic Chemistry

Application: A method is developed for in situ generation of 1,3-dioxan-5-one derivatives.

Cytotoxic Activity of Heterocyclic Compounds

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile is an organic compound characterized by its unique structure, which includes a dioxane ring and a fluorobenzonitrile moiety. Its molecular formula is with a molecular weight of approximately 207.20 g/mol. The compound features a dioxane ring that contributes to its chemical stability and solubility properties, while the presence of the fluorine atom enhances its biological activity and potential as a pharmaceutical agent .

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in reactions under basic conditions.

- Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation techniques.

- Oxidation: The compound may undergo oxidation reactions, potentially converting the dioxane moiety under specific conditions .

The synthesis of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile typically involves several steps:

- Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of appropriate precursors such as diols.

- Fluorination: The introduction of the fluorine atom can be performed using fluorinating agents like N-fluorobenzenesulfonimide or other electrophilic fluorinating reagents.

- Benzonitrile Formation: The nitrile group is introduced via nucleophilic substitution or by using cyanogen bromide in the presence of suitable bases .

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile has potential applications in various fields:

- Pharmaceuticals: Due to its unique structure and biological activity, it may serve as a lead compound in drug development for treating infections or cancers.

- Chemical Research: It can be used as an intermediate in organic synthesis for developing other complex molecules.

- Material Science: Its properties may lend themselves to applications in developing polymers or materials with specific functionalities .

Interaction studies involving 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile focus on its binding affinity to various biological targets. Initial findings suggest that it may interact with enzymes or receptors involved in disease pathways. Further research utilizing techniques such as molecular docking and in vitro assays is essential to elucidate these interactions and their implications for therapeutic efficacy .

Several compounds share structural similarities with 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2-methylbenzonitrile | Contains a methyl group instead of a dioxane ring | Less complex structure; different solubility |

| 1,3-Dioxane derivatives | Similar dioxane ring but different substituents | Variability in biological activity |

| 4-Fluorobenzonitrile | Lacks the dioxane ring; only contains a benzene | Simpler structure; often used in pharmaceuticals |

| 5-(1,3-Dioxan-2-yl)-4-fluorobenzamide | Contains both dioxane and amide functional groups | Potentially different biological activity |

Uniqueness

The uniqueness of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile lies in its combination of the dioxane ring and the fluorobenzonitrile moiety. This dual functionality imparts distinct chemical properties that can enhance its interaction with biological systems compared to related compounds. The presence of both a nitrogen-containing functional group and a fluorine atom contributes to its potential as an effective pharmaceutical agent .

Fluorination Strategies for Benzonitrile Core

The incorporation of fluorine atoms into benzonitrile frameworks represents a critical synthetic challenge that has been addressed through multiple methodological approaches. Electrophilic fluorination strategies have demonstrated significant utility in the preparation of fluorinated benzonitrile derivatives, particularly through the application of specialized fluorinating reagents. The Kitamura electrophilic fluorination methodology employs hydrogen fluoride as a fluorine source in combination with hypervalent iodine compounds, offering advantages in terms of cost-effectiveness and operational simplicity compared to traditional nitrogen-fluorine reagents.

Base-mediated fluorination approaches utilizing Selectfluor have shown particular promise for benzylic positions, though their application to aromatic systems requires careful consideration of reaction conditions. The sonochemical conditions described by Loghmani-Khouzani and co-workers demonstrated enhanced yields and reduced reaction times when employing ammonium acetate and Selectfluor for fluorination reactions adjacent to electron-withdrawing groups. These methodologies achieve fluorination through radical mechanisms that can be effectively controlled through appropriate choice of catalytic systems and reaction parameters.

Nucleophilic fluorination represents an alternative strategic approach particularly suitable for activated aromatic systems. The nucleophilic replacement process utilizing molten alkali metal acid fluoride compositions provides a solvent-free methodology for halogen exchange fluorination. This approach demonstrates particular effectiveness for aromatic compounds bearing replaceable non-fluorine halogen substituents or nitro groups, proceeding through nucleophilic substitution mechanisms that do not require ring activation by electron-withdrawing substituents.

The application of tetramethylammonium fluoride as a fluorodenitration reagent has demonstrated quantitative conversion capabilities for nitrobenzonitrile substrates to their corresponding fluorinated derivatives. This methodology offers excellent selectivity for fluoroaromatic product formation while avoiding phenol formation, attributed to the stability of ion pairing between nitrite and tetramethylammonium ions.

Acetal Protection and Deprotection Mechanisms

The 1,3-dioxane protecting group in 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile serves as both a structural element and a protective functionality for carbonyl groups during synthetic transformations. The formation of 1,3-dioxane acetals proceeds through acid-catalyzed condensation reactions between carbonyl compounds and 1,3-propanediol under dehydrating conditions. The acetalization process demonstrates excellent compatibility with various acid catalysts, including both mineral acids such as sulfuric acid and nitric acid, as well as strong organic acids including trifluoroacetic acid and trifluoromethanesulfonic acid.

The mechanistic pathway for acetal formation involves protonation of the carbonyl oxygen followed by nucleophilic attack from the diol, leading to hemiacetal intermediate formation and subsequent cyclization to generate the six-membered dioxane ring. The stereochemical aspects of 1,3-dioxane formation have been extensively studied, revealing conformational preferences that influence both the kinetics and thermodynamics of the cyclization process.

Configurational studies on 2,5,5-trisubstituted-1,3-dioxanes have provided valuable insights into the stereochemical control achievable during acetal formation. The equilibrium between cis and trans isomers demonstrates strong dependence on the nature of substituents, with aromatic groups preferentially adopting equatorial orientations to minimize steric interactions. Free energy differences calculated from nuclear magnetic resonance equilibrium studies reflect the significant influence of the carbon-2 substituent on the overall conformational preference of the dioxane ring system.

The ready isomerization of substituted 1,3-dioxanes under mild acid conditions proceeds through acetal cleavage to form acyclic oxonium ion intermediates followed by ring closure to produce isomeric acetals. This mechanism involves the aromatic substituent serving as an equatorial holding group that directs the stereochemical outcome of the cyclization process.

Deprotection mechanisms for 1,3-dioxane groups typically involve acid-catalyzed hydrolysis under aqueous conditions, though the specific methodology employed depends on the sensitivity of other functional groups present in the molecule. The use of mild acid conditions with controlled water content allows for selective deprotection while preserving acid-sensitive functionalities such as fluorine substituents.

Catalytic Systems in Halogen Exchange Reactions

Catalytic halogen exchange reactions provide efficient pathways for the introduction of fluorine atoms into aromatic systems while maintaining the structural integrity of complex molecular frameworks. Metal-catalyzed fluorination systems have demonstrated particular utility for benzylic carbon-hydrogen bond functionalization through radical mechanisms. Iron(II)-catalyzed systems employing Selectfluor have shown effectiveness for primary benzylic substrates, proceeding through hydrogen atom transfer mechanisms followed by fluorine atom transfer to generate the desired fluorinated products.

Silver-catalyzed benzylic fluorination methods utilizing amino acids as radical precursors offer advantages in terms of substrate scope and functional group tolerance. The mechanism involves oxidation of glycine by silver(II) species to promote decarboxylation and generate alpha-amino radicals, which subsequently perform hydrogen atom transfer reactions on benzylic substrates. The resulting benzylic radicals undergo fluorine atom transfer with Selectfluor to produce benzyl fluoride products.

Vanadium-catalyzed systems have demonstrated effectiveness for benzylic fluorination with Selectfluor, offering alternative mechanistic pathways that may provide complementary reactivity profiles compared to iron and silver systems. The choice of metal catalyst significantly influences both the reaction efficiency and the substrate scope, with different metals showing preferences for specific types of benzylic systems.

Metal-free radical fluorination approaches utilizing catalytic nitrogen-oxyl radical systems provide environmentally attractive alternatives to metal-catalyzed processes. The use of catalytic N,N-dihydroxypyromellitimide as a precursor for nitrogen-oxyl radicals enables efficient hydrogen atom transfer from benzylic positions, with subsequent fluorine atom transfer from Selectfluor generating the spent Selectfluor radical that can regenerate the nitrogen-oxyl species.

Potassium persulfate systems offer stoichiometric approaches to radical generation through thermal decomposition to sulfate radicals, which can abstract benzylic hydrogen atoms to initiate the fluorination sequence. These systems demonstrate particular utility for secondary and tertiary benzylic substrates that may be challenging for other catalytic approaches.

Scale-Up and Industrial Production Considerations

The industrial synthesis of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile requires careful consideration of both economic and technical factors that influence the scalability of laboratory methodologies. Process intensification strategies focus on optimizing reaction conditions to maximize throughput while minimizing waste generation and energy consumption. The selection of appropriate synthetic routes must balance factors including raw material availability, reaction efficiency, and downstream processing requirements.

Continuous flow processing represents a promising approach for the large-scale production of fluorinated benzonitrile derivatives, offering advantages in terms of heat and mass transfer, reaction control, and safety considerations. The application of microreactor technology enables precise control of reaction parameters including temperature, residence time, and reagent mixing, leading to improved yields and reduced formation of byproducts compared to traditional batch processes.

Solvent selection considerations for industrial processes emphasize the use of environmentally acceptable solvents that can be effectively recycled and do not pose significant environmental or safety concerns. The development of solvent-free methodologies, such as those employed in molten alkali metal fluoride systems, offers particular advantages for large-scale applications by eliminating solvent recovery and purification requirements.

Process analytical technology implementation enables real-time monitoring of reaction progress and product quality, facilitating automated control systems that can maintain optimal reaction conditions throughout extended production campaigns. The integration of spectroscopic monitoring techniques allows for immediate detection of process deviations and enables rapid corrective actions to maintain product specifications.

Catalyst recycling and recovery systems represent critical considerations for processes employing expensive metal catalysts or specialized reagents. The development of heterogeneous catalytic systems or immobilized catalyst formulations can significantly reduce catalyst consumption and simplify product purification procedures.

Quality control protocols for industrial production must address both chemical purity and physical properties of the final product, with particular attention to moisture content, residual catalyst levels, and optical purity where applicable. The establishment of comprehensive analytical methods ensures consistent product quality and enables tracking of process performance over time.

Environmental impact assessment of large-scale processes requires evaluation of waste stream composition, energy consumption, and potential emissions to air and water. The implementation of green chemistry principles, including atom economy optimization and waste minimization strategies, contributes to sustainable production methodologies that meet increasingly stringent environmental regulations.

Table 1: Comparison of Fluorination Methods for Benzonitrile Derivatives

| Method | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Fluorination with Hydrogen Fluoride | Hypervalent iodine, aqueous hydrogen fluoride, ambient temperature | 85-98% | Cost-effective, operationally simple | Requires specialized handling of hydrogen fluoride |

| Selectfluor-Mediated Fluorination | Base catalysis, sonochemical conditions, room temperature | 70-95% | Mild conditions, good functional group tolerance | Expensive reagent, limited to activated positions |

| Nucleophilic Fluorination | Molten alkali metal fluoride, elevated temperature, solvent-free | 60-90% | Solvent-free, broad substrate scope | High temperature requirements, specialized equipment |

| Metal-Catalyzed Radical Fluorination | Iron/Silver/Vanadium catalysts, ambient temperature | 65-85% | Mild conditions, good selectivity | Catalyst costs, potential metal contamination |

Table 2: Acetal Formation Conditions for 1,3-Dioxane Synthesis

| Catalyst System | Temperature | Reaction Time | Conversion | Selectivity |

|---|---|---|---|---|

| Sulfuric Acid (0.1 mol%) | 25°C | 30 minutes | 93% | >95% |

| Trifluoroacetic Acid (0.1 mol%) | 25°C | 30 minutes | 93% | >95% |

| Trifluoromethanesulfonic Acid (0.1 mol%) | 25°C | 30 minutes | 93% | >95% |

| Acetic Acid (1.0 mol%) | 25°C | 8 hours | 24% | 80% |

The molecular structure of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile exhibits characteristic geometric parameters consistent with fluorinated benzonitrile derivatives [1] [2] [3]. The compound possesses a molecular formula of C₁₁H₁₀FNO₂ with a molecular weight of 207.204 g/mol [1] [3]. The crystalline form demonstrates a melting point range of 45-47°C, indicating a well-defined crystal lattice structure [2] [4].

The benzonitrile core maintains standard aromatic bond lengths, with the cyano group exhibiting typical linear geometry [5] [6]. The fluorine substitution at the 2-position introduces electronic effects that influence the overall molecular geometry through inductive and mesomeric interactions [5] [7]. The 1,3-dioxane ring adopts a chair conformation, which is energetically favorable and consistent with six-membered ring systems containing oxygen atoms [8].

| Structural Parameter | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C₁₁H₁₀FNO₂ | [1] [3] |

| Molecular Weight | 207.204 g/mol | [1] [3] |

| Melting Point | 45-47°C | [2] [4] |

| CAS Number | 218301-23-6 | [1] [3] |

The dioxane ring attachment at the 5-position creates a substitution pattern that affects the planarity of the benzene ring system [8]. X-ray crystallographic studies of similar dioxane-substituted aromatic compounds reveal that the dioxane ring typically exhibits a half-boat conformation with one carbon atom displaced out of the ring plane by approximately 0.55 Å [8]. This conformational preference is stabilized by intramolecular interactions and minimizes steric hindrance between the dioxane substituent and the aromatic system [8].

The crystal packing arrangements demonstrate intermolecular interactions through hydrogen bonding networks and van der Waals forces [9]. The presence of the fluorine atom contributes to dipole-dipole interactions that influence the crystal structure stability [6] [7]. The nitrile group participates in weak hydrogen bonding interactions with neighboring molecules, contributing to the overall crystal lattice organization [10].

Nuclear Magnetic Resonance and Infrared Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile through analysis of ¹H, ¹³C, and ¹⁹F nuclei [11] [12]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons, with the fluorine substitution causing distinctive coupling patterns and chemical shift perturbations [12] [5].

The aromatic region displays complex multipicity patterns due to fluorine-hydrogen coupling interactions [12]. The dioxane ring protons appear as characteristic multiplets in the aliphatic region, with the acetal proton showing a distinctive downfield chemical shift [13] [14]. The ¹³C nuclear magnetic resonance spectrum reveals the expected carbon framework, with the cyano carbon appearing at approximately 117-120 ppm and fluorine-bearing carbon showing characteristic coupling to fluorine [13] [12].

¹⁹F nuclear magnetic resonance spectroscopy provides valuable information about the fluorine environment and its electronic interactions with the aromatic system [12]. The fluorine chemical shift reflects the electronic density distribution and the influence of neighboring substituents [12]. Fluorine-carbon coupling constants provide insights into the bond strengths and electronic relationships within the molecule [12].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0-8.0 | Complex multiplets |

| Dioxane CH | 4.5-5.0 | Triplet |

| Dioxane CH₂ | 3.8-4.2 | Multiplets |

| Cyano Carbon | 117-120 | Singlet |

| Fluorine | -110 to -120 | Singlet |

Infrared spectroscopy reveals characteristic vibrational frequencies for the functional groups present in the molecule [13] [15]. The cyano stretch appears as a sharp, intense absorption band at approximately 2230 cm⁻¹, consistent with aromatic nitrile compounds [13] [15]. The carbon-fluorine stretching vibration occurs in the range of 1200-1300 cm⁻¹, reflecting the strength of the carbon-fluorine bond [13] [5].

The dioxane ring exhibits characteristic carbon-oxygen stretching vibrations in the 1000-1200 cm⁻¹ region [13]. Aromatic carbon-carbon stretching modes appear in the 1450-1650 cm⁻¹ range, with the fluorine substitution causing subtle shifts in these frequencies due to electronic effects [13] [15]. The carbon-hydrogen stretching vibrations of the aromatic system occur in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches from the dioxane ring appear at slightly lower frequencies [13].

Computational Modeling of Electronic Properties

Density functional theory calculations provide comprehensive insights into the electronic structure and properties of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile [13] [15] [16]. Computational studies using the B3LYP functional with appropriate basis sets reveal the optimized molecular geometry and electronic distribution [16] [17] [18].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's reactivity and electronic excitation properties [13] [15]. The fluorine substitution significantly affects the orbital energies through its strong electronegative character and mesomeric effects [5] [6]. The cyano group acts as an electron-withdrawing substituent, further modifying the electronic density distribution [15] [17].

Natural bond orbital analysis reveals the hybridization states and electron density distributions within the molecule [16] [17]. The benzene ring maintains sp² hybridization with delocalized π-electron systems, while the fluorine atom exhibits significant ionic character in its bonding [16] [17]. The dioxane ring carbons adopt sp³ hybridization, consistent with their tetrahedral geometry [8].

| Electronic Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.2 to -6.8 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -1.8 to -2.4 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | 3.5-4.2 D | B3LYP/6-311G(d,p) |

| Band Gap | 4.0-4.6 eV | B3LYP/6-311G(d,p) |

Time-dependent density functional theory calculations predict the electronic absorption spectrum and excited state properties [13] [15]. The π→π* transitions characteristic of aromatic systems appear in the ultraviolet region, with the fluorine and cyano substituents causing shifts in the absorption maxima [15] [6]. The computational results correlate well with experimental ultraviolet-visible absorption spectra [13] [15].

Vibrational frequency calculations validate the infrared spectroscopic assignments and provide insights into the normal modes of vibration [15] [16] [18]. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied [16] [18]. The computational approach enables the assignment of complex vibrational bands and the understanding of coupling between different molecular motions [18].

Isotopic Labeling and Mass Spectrometric Studies

Mass spectrometric analysis of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile provides molecular weight confirmation and fragmentation pattern information [19] [20] [21]. High-resolution mass spectrometry techniques enable precise mass determination and elemental composition validation [20] [21].

The molecular ion peak appears at m/z 207.207 for the [M]- + species, consistent with the molecular formula C₁₁H₁₀FNO₂ [19]. Common adduct ions include [M+H]+ at m/z 208.077, [M+Na]+ at m/z 230.059, and [M+K]+ at m/z 246.033 [19]. The isotopic pattern reflects the natural abundance of ¹³C and the presence of fluorine [19].

Collision-induced dissociation studies reveal characteristic fragmentation pathways [19] [21]. The loss of the dioxane ring system represents a major fragmentation route, generating fragment ions corresponding to the fluorobenzonitrile core [21]. The cyano group shows characteristic neutral loss patterns, consistent with benzonitrile derivatives [21].

| Mass Spectrometric Parameter | m/z Value | Assignment |

|---|---|---|

| Molecular Ion | 207.069 | [M]- + |

| Protonated Molecule | 208.077 | [M+H]+ |

| Sodium Adduct | 230.059 | [M+Na]+ |

| Potassium Adduct | 246.033 | [M+K]+ |

Isotopic labeling studies using deuterium or ¹³C provide mechanistic insights into synthetic pathways and metabolic processes [20]. Deuterium labeling at specific positions enables the tracking of hydrogen atom transfers and rearrangements [20]. ¹³C labeling allows for the investigation of carbon skeleton rearrangements and provides enhanced sensitivity in nuclear magnetic resonance experiments [20].

The predicted collision cross section values for different adduct species range from 131.8 to 196.3 Ų, reflecting the molecular size and shape [19]. These values are useful for ion mobility spectrometry applications and provide additional confirmatory information for compound identification [19] [21].

Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine bond in 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile represents a significant site for chemical transformation despite its inherent stability. Carbon-fluorine bonds possess the highest bond dissociation energies among carbon-heteroatom bonds, creating both challenges and opportunities for selective functionalization [1] [2] [3].

Transition Metal-Mediated Activation

The fluorine atom at the 2-position of the benzonitrile ring is positioned ortho to the electron-withdrawing nitrile group, creating a highly favorable environment for transition metal-mediated carbon-fluorine bond activation. Research demonstrates that ortho-fluorine substituents provide remarkable stabilization, contributing approximately -6.6 kilocalories per mole per ortho-fluorine atom to the thermodynamic stability of carbon-carbon bond activation products [4]. This substantial stabilization energy significantly enhances the feasibility of metal-mediated transformations.

Nickel(0) complexes, particularly those bearing diisopropylphosphino ligands, exhibit exceptional reactivity toward fluorinated benzonitriles [4]. The formation of η²-nitrile complexes serves as the initial coordination mode, followed by oxidative addition to generate metal-fluoride and metal-aryl species. The presence of the ortho-fluorine substituent dramatically influences the regioselectivity, with carbon-hydrogen bond activation becoming more energetically favorable in the presence of fluorine directing groups.

Electrochemical Activation Pathways

Electrochemical reduction provides an alternative pathway for carbon-fluorine bond activation through radical anion formation [5] [6] [7]. The reduction of fluorobenzonitriles generates radical anions that undergo characteristic decomposition reactions depending on the fluorine substitution pattern. The 2-fluorobenzonitrile system exhibits particularly interesting behavior, where the radical anion can undergo selective fluoride elimination or participate in nucleophilic aromatic substitution reactions.

Cyclic voltammetry studies reveal that fluorobenzonitrile radical anions demonstrate enhanced stability compared to their non-fluorinated counterparts [8] [7]. The electron-withdrawing nature of both the fluorine and nitrile substituents stabilizes the radical anion intermediate, enabling more controlled reaction pathways for subsequent functionalization.

| Fluorine Position | Stabilization Energy (kcal/mol) | Regioselectivity Impact | Preferred Metal |

|---|---|---|---|

| ortho | -6.6 | High | Ni, Pd, Pt |

| meta | -1.8 | Low | Ni, Pd, Pt |

| para | Not specified | Moderate | Ni, Pd, Pt |

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution behavior of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile exhibits unique characteristics that deviate from typical halogenated aromatic compounds. Fluorobenzene derivatives display anomalous reactivity patterns that distinguish them from other halogenated aromatics [9] [10].

Mechanistic Considerations

Electrophilic aromatic substitution proceeds through a well-established two-step mechanism involving initial electrophile attack followed by deprotonation to restore aromaticity [11] [12]. The rate-determining step involves formation of a carbocation intermediate (σ-complex), where the stability of this intermediate directly influences the overall reaction rate.

In fluorobenzene systems, the electronic effects create a unique balance between inductive electron withdrawal and resonance donation [9]. Despite the electron-withdrawing nature of fluorine, fluorobenzene undergoes electrophilic aromatic substitution reactions at rates that are 15-80% as fast as benzene itself, significantly faster than other halogenated benzenes which typically react 5-10 times slower than fluorobenzene.

Regioselectivity Patterns

The regioselectivity in electrophilic aromatic substitution of fluorinated aromatics demonstrates remarkable specificity. Fluorobenzene produces approximately 90% para-substituted products, a much higher selectivity than observed with other halogens [9]. This enhanced para-selectivity arises from the unique electronic properties of fluorine, which can stabilize the carbocation intermediate through resonance donation while simultaneously withdrawing electron density inductively.

For 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile, the presence of multiple substituents creates a complex electronic environment. The dioxane substituent at the 5-position and the fluorine at the 2-position, combined with the strongly electron-withdrawing nitrile group, significantly influence the reactivity and regioselectivity patterns. The nitrile group serves as a powerful electron-withdrawing group that deactivates the aromatic ring toward electrophilic attack while directing substitution to meta positions relative to itself.

| Substrate | Relative Rate vs Benzene (%) | Para Selectivity (%) | Anomalous Behavior |

|---|---|---|---|

| Fluorobenzene | 15-80 | ~90 | Yes |

| Chlorobenzene | 5-15 | ~60 | No |

| Bromobenzene | 5-15 | ~60 | No |

| Iodobenzene | 5-15 | ~60 | No |

Cross-Coupling Reactions and Transition Metal Catalysis

Cross-coupling reactions represent one of the most powerful synthetic methodologies for forming carbon-carbon and carbon-heteroatom bonds in fluorinated aromatic systems. The 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile framework presents multiple sites for cross-coupling transformations, with the fluorine atom serving as an excellent leaving group under appropriate catalytic conditions [13] [14] [15].

Suzuki-Miyaura Coupling Applications

Palladium-catalyzed Suzuki-Miyaura coupling reactions have demonstrated exceptional utility for the functionalization of fluorinated aromatics [13] [16] [17]. The carbon-fluorine bond in 2-fluorobenzonitrile derivatives can undergo oxidative addition with palladium(0) complexes, particularly when supported by electron-rich phosphine ligands such as tricyclohexylphosphine or tri-tert-butylphosphine.

The optimization of reaction conditions requires careful consideration of the electronic properties of the fluorinated substrate. Electron-deficient fluoroaromatics, such as fluorobenzonitriles, typically require more forcing conditions compared to electron-rich systems. Temperature ranges of 100-120°C in polar aprotic solvents such as dioxane or dimethylformamide provide optimal conditions for cross-coupling reactions [13].

Base selection proves critical for successful Suzuki coupling of fluorinated substrates. Cesium carbonate and potassium fluoride have shown particular effectiveness, with the latter providing additional benefits for the activation of boronic acid coupling partners while maintaining compatibility with fluorinated electrophiles [13].

Nickel-Catalyzed Transformations

Nickel catalysis offers complementary reactivity patterns for fluorinated benzonitrile substrates, particularly for carbon-carbon bond forming reactions that are challenging with palladium systems [4]. The ability of nickel(0) complexes to undergo both carbon-fluorine and carbon-carbon bond activation opens unique synthetic pathways.

Recent developments in nickel-catalyzed cross-coupling have demonstrated the utility of specialized ligand systems for fluorinated substrates. Diisopropylphosphino ligands provide optimal electronic and steric properties for facilitating oxidative addition to carbon-fluorine bonds while maintaining stability under reaction conditions [4].

Copper-Mediated Processes

Copper-catalyzed transformations provide alternative pathways for fluorinated aromatic functionalization, particularly for nucleophilic substitution reactions [18] [19]. The combination of copper catalysts with appropriate nucleophiles enables selective defluorination and subsequent functionalization under mild conditions.

Stoichiometric perfluoroalkylcopper complexes have shown remarkable efficiency for the introduction of fluoroalkyl groups into heteroaryl bromides, achieving excellent functional group compatibility for medicinally relevant fluorinated heterocycles [18].

| Catalyst System | Substrate Type | Temperature (°C) | Yield Range (%) |

|---|---|---|---|

| Pd/PPh3 | Aryl bromides | 110 | 70-95 |

| Pd/PCy3 | Aryl chlorides | 100 | 80-90 |

| Ni(COD)2/dippe | Benzonitriles | 74 | 60-85 |

| Cu/phen | Aryl iodides | 120 | 70-93 |

Dioxane Acetal Stability Under Reaction Conditions

The 1,3-dioxane acetal functionality in 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile serves as both a protecting group and a potential reactive site under specific conditions. Understanding the stability profile of this acetal under various reaction conditions is essential for successful synthetic transformations [20] [21] [22].

Acid-Catalyzed Hydrolysis Mechanisms

Dioxane acetals undergo hydrolysis through well-characterized mechanisms that depend significantly on pH and temperature conditions [23] [24] [25]. Under strongly acidic conditions (pH < 1) at elevated temperatures (100°C), rapid hydrolysis occurs through either A-1 or A-2 mechanisms, depending on the specific substitution pattern and reaction environment.

The A-1 mechanism involves rapid pre-equilibrium protonation of one of the acetal oxygen atoms, followed by rate-determining heterolysis to form a carbocation intermediate. This pathway predominates when the resulting carbocation is stabilized by electron-donating substituents or resonance effects [23].

Alternatively, the A-2 mechanism proceeds through a concerted process where nucleophilic attack by water occurs simultaneously with carbon-oxygen bond cleavage. This pathway is favored when the carbocation intermediate would be destabilized or when the acetal bears electron-withdrawing substituents [23].

Stability Under Basic Conditions

Dioxane acetals demonstrate remarkable stability under basic conditions, remaining intact even in the presence of strong nucleophiles and elevated temperatures [22]. This stability makes them excellent protecting groups for carbonyl functionalities during reactions that require basic conditions, such as many cross-coupling reactions and nucleophilic substitution processes.

The resistance to base-catalyzed hydrolysis arises from the difficulty of nucleophilic attack at the acetal carbon in the absence of electrophilic activation. The electron density at the acetal carbon remains high under basic conditions, preventing nucleophilic attack and maintaining the integrity of the cyclic acetal structure [22].

Temperature and Solvent Effects

The stability of dioxane acetals shows significant dependence on temperature and solvent choice [21] [26]. In non-polar solvents at moderate temperatures (below 100°C), dioxane acetals maintain exceptional stability even under mildly acidic conditions. However, the addition of polar protic solvents or elevation of temperature can dramatically accelerate hydrolysis rates.

Molecular dynamics simulations combined with experimental observations reveal that solvation effects play a crucial role in acetal stability [21]. The preferential solvation of the acetal oxygen atoms by protic solvents can stabilize protonated intermediates, thereby accelerating the hydrolysis process.

Orthogonal Protecting Group Strategies

The stability profile of dioxane acetals enables their use in orthogonal protecting group strategies where selective deprotection is required [20] [27]. The robust nature of the dioxane ring under most reaction conditions allows for the installation and removal of other protecting groups without affecting the acetal functionality.

Selective deprotection of dioxane acetals can be achieved through careful control of pH and temperature conditions. Treatment with dilute mineral acids at moderate temperatures (60-80°C) provides clean conversion to the corresponding carbonyl compound and diol without affecting other acid-sensitive functionalities [22].

| Conditions | Stability | Hydrolysis Rate | Mechanism |

|---|---|---|---|

| pH < 1, 100°C | Unstable | Fast | A-1/A-2 |

| pH = 1, RT | Stable | Slow | A-1 |

| pH = 4, RT | Stable | Very Slow | Minimal |

| pH = 9, RT | Stable | Very Slow | Minimal |

| pH = 12, RT | Stable | Very Slow | Minimal |

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant